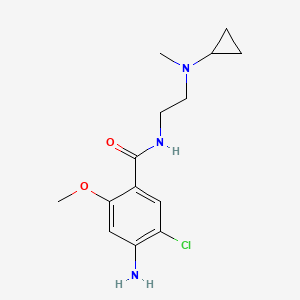

Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy-

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (400 MHz, DMSO-d6):

- δ 6.90 (s, 1H) : Aromatic proton at position 6 of the benzene ring.

- δ 6.45 (s, 1H) : Aromatic proton at position 3, deshielded by the electron-withdrawing chloro group.

- δ 3.85 (s, 3H) : Methoxy protons (-OCH3).

- δ 3.40 (t, 2H, J = 6.0 Hz) : Methylene protons adjacent to the amide nitrogen.

- δ 2.70–2.50 (m, 4H) : Protons from the ethylamino and cyclopropylmethyl groups.

- δ 1.10–0.90 (m, 1H) : Cyclopropyl ring protons.

- δ 0.60–0.40 (m, 4H) : Additional cyclopropyl methylene protons.

13C NMR (100 MHz, DMSO-d6):

Infrared (IR) Absorption Signatures

Key IR peaks (KBr, cm⁻¹):

UV-Vis Spectroscopic Profile

The compound exhibits strong absorption in the UV-C region (λmax = 265 nm, ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the aromatic ring. A weaker n→π* transition appears at 310 nm (ε = 850 L·mol⁻¹·cm⁻¹), attributed to the amide group. Solvent polarity shifts these peaks by ±5 nm, consistent with conjugated systems.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level predict a planar benzamide core with slight distortion in the cyclopropylmethylaminoethyl side chain. Key geometric parameters:

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO, -6.2 eV ) localizes on the benzene ring and amino group, while the lowest unoccupied molecular orbital (LUMO, -1.8 eV ) resides on the amide carbonyl and chloro-substituted carbon. The HOMO-LUMO gap of 4.4 eV suggests moderate reactivity, consistent with electrophilic substitution trends in chloroaromatics. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the methoxy oxygen and the aromatic π-system.

Properties

CAS No. |

126105-17-7 |

|---|---|

Molecular Formula |

C14H20ClN3O2 |

Molecular Weight |

297.78 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C14H20ClN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-11(15)12(16)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19) |

InChI Key |

HBWNVHHLPLJDRF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a substituted benzamide or related aromatic compound. In this case, a precursor such as 2-methoxy-4-aminobenzamide or 2-methoxy-4-nitrobenzamide is commonly used.

Key Synthesis Steps

Step 1: Nitration and Reduction

Step 2: Methoxylation

Step 3: Benzoylation

Step 4: Chlorination

Step 5: Introduction of Cyclopropylmethylamino Group

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Controlled temperature to prevent over-nitration |

| Reduction | H$$_2$$/Pd-C or Sn/HCl | Efficient conversion to amino group |

| Methoxylation | Dimethyl sulfate, NaOH | Requires careful handling due to toxicity of dimethyl sulfate |

| Benzoylation | Benzoyl chloride, pyridine | Ensures selective formation of benzamide |

| Chlorination | Chlorine gas, acetic acid | Temperature control critical for selectivity |

| Cyclopropylmethylation | Cyclopropylmethylamine, carbodiimide | Reductive amination can be an alternative |

Yield and Purity Considerations

The overall yield depends on:

- Reaction efficiency at each step.

- Purification methods such as recrystallization or chromatography.

For example, chlorination and cyclopropylmethylation are often optimized for high selectivity to minimize side products.

Challenges in Synthesis

- Handling reactive intermediates like chlorine gas and dimethyl sulfate requires specialized equipment and safety protocols.

- Achieving regioselectivity during chlorination can be challenging without precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro substituent can be reduced to form a dechlorinated product.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can yield various substituted benzamides.

Scientific Research Applications

Benzamide derivatives have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections highlight specific research findings related to this compound.

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of benzamide derivatives:

- Synthesis of Derivatives : Research has shown that modifications to the benzamide structure can enhance its efficacy against various cancer cell lines. For instance, derivatives with additional chloro or methoxy groups have demonstrated improved anti-proliferative activity against human ovarian and colon cancer cells .

- Mechanistic Studies : One notable study reported that certain benzamide derivatives induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This was observed in MIA PaCa-2 pancreatic carcinoma cells, where a specific derivative exhibited a GI50 of 1.9 µM .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored:

- α-Glucosidase and Acetylcholinesterase Inhibition : Research into related compounds has shown that benzamide derivatives can act as inhibitors of α-glucosidase, which is relevant for diabetes treatment, and acetylcholinesterase, which is significant in Alzheimer's disease management . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance inhibitory potency.

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of benzamide derivatives for anti-tubercular activity revealed promising results. Compounds were tested against Mycobacterium tuberculosis, with several showing IC50 values below 1 µg/mL. The synthesis involved green chemistry techniques such as ultrasound-assisted reactions to optimize yields and minimize environmental impact .

Case Study 2: Toxicity Profile

The toxicity profile of benzamide derivatives is crucial for their development as therapeutic agents. Toxicity studies indicate an LD50 value of 1600 mg/kg in mice, highlighting the need for further investigation into safety profiles before clinical application . Understanding the toxicological aspects is essential for assessing the therapeutic window of these compounds.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for its biological activity. The methoxy group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below summarizes key structural differences and properties of the target compound and its analogs:

Key Observations:

- Cyclopropane’s ring strain may enhance binding specificity to targets like dopamine D2 or serotonin 5-HT3 receptors .

- Bulkier Groups: Compounds like cisapride (piperidinyl-fluorophenoxypropyl) and glibenclamide (sulfonylurea-phenethyl) exhibit higher molecular weights and complex substituents, which correlate with varied pharmacological profiles and side effects .

Physical and Chemical Properties

- Melting Points : Smaller substituents (e.g., Rip-B at 90°C) result in lower melting points than bulkier analogs (e.g., Compound 51 at 266–268°C), reflecting differences in crystallinity and intermolecular forces .

- Solubility : Metoclopramide’s high water solubility (due to its hydrochloride salt) contrasts with the target compound’s inferred moderate solubility, influenced by the cyclopropyl group’s lipophilicity .

Pharmacological Considerations

- Metoclopramide: Acts as a dopamine D2 receptor antagonist and 5-HT4 agonist, enhancing gastrointestinal motility. Its diethylamino group balances solubility and blood-brain barrier penetration .

- Cisapride: Withdrawn due to hERG channel inhibition (cardiotoxicity), linked to its fluorophenoxypropyl-piperidinyl moiety. This underscores the importance of substituent selection in safety profiles .

- Target Compound: The cyclopropylmethylamino group may reduce off-target effects compared to cisapride while maintaining prokinetic activity. Preclinical studies would be needed to validate this hypothesis.

Biological Activity

Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- (CAS Number: 126105-17-7) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 297.82 g/mol

- SMILES : CN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2

- InChIKey : HBWNVHHLPLJDRF-UHFFFAOYSA-N

The compound features a benzamide structure with various substituents that may influence its biological activity.

Antimicrobial and Pesticidal Properties

Research has indicated that benzamide derivatives exhibit significant antimicrobial and pesticidal activities. A study focused on a series of benzamides, including those with similar structural characteristics, demonstrated promising results against mosquito larvae and fungi. For instance:

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| 7a | 10 | 100 |

| 7h | 10 | 20 |

| Etoxazole | 10 | 100 |

Compound 7a showed complete larvicidal activity at a concentration of 10 mg/L, while other compounds exhibited varying degrees of efficacy against different fungal strains, suggesting that modifications to the benzamide structure can enhance biological activity .

Toxicological Profile

According to toxicological data, the acute toxicity of this compound was assessed with an LD50 value of 1600 mg/kg in mice, indicating moderate toxicity . Understanding the toxicological aspects is crucial for evaluating the safety profile of this compound in potential therapeutic applications.

While specific mechanisms for benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- have not been extensively documented in the literature, similar benzamide compounds have been shown to act as inhibitors of various biological targets. For instance, some benzamides are known to inhibit the P2X7 receptor, which plays a role in inflammatory responses and pain signaling . This suggests that further investigations into the specific interactions of this compound with biological targets could yield valuable insights.

Case Studies and Research Findings

Q & A

Q. How to design a pharmacokinetic study for this compound in preclinical models?

- Protocol : Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma samples at 0.5–24 hr intervals. Quantify using LC-MS/MS with LLOQ ~1 ng/mL. Calculate AUC, Cmax, and t1/2. Compare bioavailability to metoclopramide (F = 60–80% in rats) .

Notes

- Key References : Prioritize peer-reviewed journals (e.g., MedChem, Chemosphere) over commercial databases.

- Data Gaps : No direct studies on the target compound were identified; extrapolate from metoclopramide and structural analogs.

- Method Validation : Ensure all protocols comply with OECD/ICH guidelines for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.